molecular formula C13H17BFNO4 B2780736 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester CAS No. 2377611-45-3

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester

Cat. No.: B2780736
CAS No.: 2377611-45-3
M. Wt: 281.09
InChI Key: QYEKEOJVMKQCPQ-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester (CAS RN: PN-4656 ) is a boronic ester derivative characterized by a fluorinated aromatic ring with methyl and nitro substituents. Its molecular structure includes a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group, which stabilizes the boronic acid moiety, enhancing shelf life and reactivity in cross-coupling reactions. This compound is of significant interest in medicinal chemistry and materials science due to its role as a Suzuki-Miyaura coupling partner for synthesizing biaryl scaffolds .

Properties

IUPAC Name

2-(5-fluoro-4-methyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-8-6-11(16(17)18)9(7-10(8)15)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEKEOJVMKQCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups are often employed to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . The use of metal-free, photoinduced borylation methods has also been explored for large-scale production due to their broad scope and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H15BFNO4
  • CAS Number : 1218791-09-3
  • Molecular Weight : 235.06 g/mol

The compound features a boronic acid functional group, which is crucial for its reactivity in forming covalent bonds with diols and other nucleophiles. Its fluorine and nitro substituents enhance its electrophilic character, making it suitable for various chemical reactions.

Drug Development

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester serves as an intermediate in the synthesis of pharmaceutical compounds. Its boronic acid moiety enables the formation of stable complexes with biologically relevant molecules. Research has demonstrated its potential in synthesizing inhibitors for various enzymes, particularly proteases and kinases, which are critical targets in cancer therapy .

Organic Synthesis

This compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a coupling partner with aryl halides to form biaryl compounds. These reactions are fundamental in constructing complex organic molecules and are widely used in the synthesis of agrochemicals and pharmaceuticals .

Material Science

In material science, boronic acids are explored for their ability to form dynamic covalent bonds that can be used to create responsive materials. The incorporation of this compound into polymer matrices has been investigated for developing smart materials that can respond to environmental stimuli .

Case Study 1: Synthesis of Kinase Inhibitors

A study focused on synthesizing a series of kinase inhibitors using this compound as a key intermediate. The resulting compounds exhibited potent inhibitory activity against several cancer-related kinases, showcasing the compound's utility in drug discovery .

Case Study 2: Development of Responsive Polymers

Research into responsive polymer systems highlighted the use of this boronic ester in creating materials that can change their properties upon exposure to specific stimuli (e.g., pH changes). The dynamic nature of boronic esters allows for the development of materials with tailored functionalities for applications in drug delivery systems .

Comparative Data Table

Application AreaKey FindingsReference
Drug DevelopmentEffective as an intermediate for kinase inhibitors
Organic SynthesisUtilized in Suzuki-Miyaura cross-coupling
Material ScienceContributes to responsive polymer development

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

Several boronic esters share structural similarities but differ in substituent positions or functional groups, leading to distinct reactivity and applications.

Compound Name Molecular Formula Molecular Weight CAS RN Substituent Positions Key Reactivity/Applications
5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester C₁₃H₁₆BFNO₄ 295.09 g/mol PN-4656 5-F, 4-CH₃, 2-NO₂ Suzuki coupling; drug intermediate
2-Methyl-5-nitrobenzeneboronic acid, pinacol ester C₁₃H₁₇BNO₄ 269.09 g/mol N/A 2-CH₃, 5-NO₂ Lower electron-withdrawing effect than fluoro analogs
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid, pinacol ester C₁₈H₁₉BFNO₅ 359.16 g/mol 2377606-39-6 2-F, 4-NO₂ (phenoxy linkage) Enhanced steric hindrance; slower coupling kinetics
2-Fluoro-4-methylthiophenylboronic acid, pinacol ester C₁₃H₁₈BFO₂S 268.16 g/mol 1436431-16-1 2-F, 4-SCH₃ Thioether group increases lipophilicity

Key Observations :

  • Electron-Withdrawing Effects: The nitro group at position 2 in the target compound enhances electrophilicity, facilitating nucleophilic attacks in cross-couplings compared to non-nitro analogs .
  • Steric Considerations: Compounds with bulky substituents (e.g., phenoxy groups in ) exhibit slower reaction rates in Suzuki-Miyaura couplings due to steric hindrance.

Functional Group Variations

Replacing the nitro or fluoro groups alters reactivity and applications:

  • 2-Fluoro-5-formylphenylboronic acid, pinacol ester (CAS RN: 757982-31-3 ): The formyl group enables further derivatization (e.g., condensation reactions) but reduces stability under basic conditions compared to nitro analogs .
  • 5-Amino-2-fluorophenylboronic acid, pinacol ester (CAS RN: 873566-74-6 ): The amino group introduces nucleophilic sites but requires protection during cross-coupling .

Heterocyclic Boronic Esters

Heterocyclic analogs, such as 3,6-dihydro-2H-pyran-4-boronic acid, pinacol ester (CAS RN: N/A ), demonstrate distinct reactivity due to their cyclic ether scaffolds. These compounds are valuable in synthesizing oxygen-containing heterocycles but lack the aromatic nitro group’s electronic effects .

Stability and Handling

  • Storage: Like 4-(Boc-Amino)-2-methylphenylboronic acid, pinacol ester , the target compound requires refrigeration (<4°C) in airtight containers to prevent hydrolysis.

Biological Activity

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester (CAS No. 2377611-45-0) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is characterized by its boronate structure, which allows it to interact with various biological targets. The presence of a fluorine atom and a nitro group enhances its reactivity and potential therapeutic applications.

The mechanism by which 5-Fluoro-4-methyl-2-nitrophenylboronic acid exerts its biological effects primarily involves:

  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue.
  • Interaction with Biological Targets : The compound can bind to diols and other nucleophiles, affecting metabolic pathways and cellular processes.

Biological Activity

Research has shown that 5-Fluoro-4-methyl-2-nitrophenylboronic acid exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity : Similar compounds in the boronic acid class have demonstrated antifungal properties. Studies suggest that derivatives can inhibit fungal growth at low concentrations.

Data Table: Biological Activity Summary

Activity Target Organism Minimum Inhibitory Concentration (MIC) Reference
AntimicrobialStaphylococcus aureus0.39 - 3.12 mg/L
AntifungalCandida albicans0.78 - 12.5 mg/L
β-lactamase InhibitionKPC-producing strainsHigh activity when combined with meropenem

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the efficacy of various boronic acid derivatives, including 5-Fluoro-4-methyl-2-nitrophenylboronic acid, against resistant strains of bacteria. The results demonstrated significant antibacterial activity, especially when used in combination with traditional antibiotics.
  • Evaluation of Antifungal Properties :
    In another investigation, the antifungal properties of this compound were assessed against Candida species. The results indicated that the compound inhibited fungal growth effectively, suggesting its potential as a therapeutic agent for fungal infections.

Q & A

Basic: What are the optimal conditions for synthesizing 5-fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester?

The synthesis of boronic acid pinacol esters typically involves reacting the parent boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. For nitro- and fluoro-substituted analogs, a two-step procedure is often employed:

Halogen-lithium exchange : React 5-fluoro-4-methyl-2-nitrohalobenzene (e.g., bromo or iodo derivative) with n-butyllithium to generate an aryl lithium intermediate.

Borylation : Treat the intermediate with trisopropyl borate (B(OiPr)₃), followed by pinacol esterification to stabilize the boronic acid .
Key parameters include maintaining temperatures below −78°C during lithiation and using dry solvents (e.g., THF) to prevent hydrolysis.

Advanced: How does the electron-withdrawing nitro group influence Suzuki-Miyaura cross-coupling efficiency?

The nitro group at the ortho position significantly impacts reactivity:

  • Reduced electron density : The nitro group withdraws electron density via resonance, slowing oxidative addition in palladium-catalyzed couplings.
  • Steric effects : Bulky substituents (e.g., methyl at position 4) may hinder catalyst access.
    Methodological mitigation :
    • Use electron-rich palladium ligands (e.g., SPhos, XPhos) to enhance catalytic activity.
    • Optimize base strength (e.g., Cs₂CO₃) to balance deprotonation without decomposing the boronic ester .

Basic: What purification techniques are recommended for isolating this compound?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 2:1) gradients to separate polar byproducts.
  • Recrystallization : Dissolve in warm ethanol and cool slowly to obtain crystalline solids.
  • HPLC-MS : For high-purity applications, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry ensures structural integrity .

Advanced: Can this compound serve as a hydrogen peroxide (H₂O₂) sensor in biological systems?

While not directly studied for this compound, structurally similar nitrophenylboronic acid pinacol esters react with H₂O₂ to release 4-nitrophenol, detectable at 400 nm .
Methodological adaptation :

  • Test reactivity in PBS (pH 7.4) at 37°C.
  • Calibrate using a standard curve (1–40 µM H₂O₂).
  • Assess interference from biological reductants (e.g., glutathione) by spiking control samples .

Basic: How does the methyl group at position 4 affect solubility and stability?

  • Solubility : The methyl group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility.
  • Stability : Methyl substitution at the para position sterically shields the boronic ester, reducing hydrolysis rates in humid conditions. Store under inert gas (N₂/Ar) at −20°C for long-term stability .

Advanced: What strategies resolve contradictions in reported reaction yields for cross-coupling derivatives?

Discrepancies often arise from:

  • Substrate purity : Impurities in the boronic ester or aryl halide reduce yields. Validate purity via ¹H/¹³C NMR and HPLC.
  • Catalyst loading : Screen Pd(OAc)₂ (1–5 mol%) with ligand ratios (1:1 to 1:3).
  • Temperature gradients : Use microwave-assisted synthesis (80–120°C, 10–30 min) for reproducible results .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • ¹¹B NMR : A peak near δ 30 ppm confirms boronic ester formation.
  • FT-IR : B-O stretching at ~1340 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

Advanced: How do substituent positions (fluoro, nitro, methyl) modulate electronic properties in DFT studies?

  • Nitro group : Lowers HOMO energy (−6.8 eV), increasing oxidative stability.
  • Fluorine : Induces inductive electron withdrawal, enhancing electrophilicity at the boron center.
  • Methyl group : Minimal electronic impact but increases steric bulk (Mayer steric index: 1.2).
    Method : Perform DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reactivity .

Basic: What are the hazards associated with handling this compound?

  • H315/H319/H335 : Causes skin/eye irritation and respiratory tract irritation.
  • Safety protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store away from oxidizers .

Advanced: How does this compound compare to analogs in proteasome inhibition studies?

Structural analogs (e.g., 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester) show proteasome binding via boron-mediated interactions with catalytic threonine residues.
Experimental design :

  • Screen against 20S proteasome using fluorogenic substrates (e.g., Suc-LLVY-AMC).
  • Compare IC₅₀ values to assess substituent effects on inhibitory potency .

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